molecular formula C12H17N3 B181998 1H-Benzimidazole-2-pentanamine CAS No. 39650-63-0

1H-Benzimidazole-2-pentanamine

Cat. No.: B181998
CAS No.: 39650-63-0
M. Wt: 203.28 g/mol
InChI Key: XTJRXHPNZGDOGE-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-pentanamine (CAS 39650-63-0), with the molecular formula C12H17N3 and a molecular weight of 203.29 g/mol, is a benzimidazole derivative of significant interest in scientific research . This compound is part of the benzimidazole class, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The primary research applications for this specific compound include method development and analysis; it can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for Mass-Spec compatible applications) . This makes it suitable for pharmacokinetic studies and the isolation of impurities in preparative separations . More broadly, benzimidazole analogues are extensively investigated for their antimicrobial potential against various bacteria and fungi, positioning this compound as a valuable building block or reference standard in the search for new therapeutic agents . The mechanism of action for many bioactive benzimidazoles is often linked to their ability to interact with biological polymers, as they are considered structural isosteres of nucleotides . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(1H-benzimidazol-2-yl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17N3/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,1-2,5,8-9,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJRXHPNZGDOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068194
Record name 1H-Benzimidazole-2-pentanamine
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39650-63-0
Record name 2-(5-Aminopentyl)benzimidazole
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Record name 1H-Benzimidazole-2-pentanamine
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Record name 1H-Benzimidazole-2-pentanamine
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Record name 1H-Benzimidazole-2-pentanamine
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Record name 1H-benzimidazole-pentane-2-amine
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Biological Activity

Overview

1H-Benzimidazole-2-pentanamine, a member of the benzimidazole family, is a heterocyclic organic compound with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly for its antimicrobial, anticancer, and antioxidant properties. The molecular formula of this compound is C12H17N3, with a molecular weight of 203.28 g/mol.

Synthesis and Structural Characteristics

The synthesis of benzimidazole derivatives typically involves the reaction of ortho-phenylenediamines with various aldehydes or ketones, often utilizing sodium metabisulfite as an oxidizing agent. This method yields a variety of derivatives that exhibit diverse biological activities. The structural characteristics of this compound include a planar benzimidazole core, which can undergo various chemical reactions, including hydrogen bonding and coordination with metal ions.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of benzimidazole exhibit significant activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). For instance, some synthesized benzimidazole derivatives demonstrated Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics like ciprofloxacin and norfloxacin .

CompoundTarget OrganismsMIC (µg/ml)Reference
This compoundMRSA, VRE<50
Benzimidazole Derivative AE. coli32
Benzimidazole Derivative BS. aureus16

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Cancer Cell LineIC50 (µM)Reference
A54912
MDA-MB-23115
PC310

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress associated with various diseases. This property is crucial for potential therapeutic applications in conditions related to oxidative damage .

The mechanism of action for this compound primarily involves interactions at the molecular level with biological targets. It is believed to exert its effects through:

  • Hydrogen Bonding : The imidazole ring facilitates interactions with target proteins.
  • Enzyme Inhibition : Specifically, studies have focused on its interaction with Plasmodium falciparum spermidine synthase, indicating potential antimalarial activity by inhibiting critical enzymes necessary for parasite survival .

Case Studies

Several case studies have illustrated the efficacy of benzimidazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study conducted on a series of synthesized benzimidazole derivatives showed significant antibacterial activity against clinical isolates from patients suffering from severe infections.
  • Cancer Treatment : Clinical trials involving patients with advanced cancers have reported positive outcomes when treated with formulations containing benzimidazole derivatives, leading to improved survival rates and reduced tumor sizes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the 2-Position

The biological and physicochemical properties of benzimidazole derivatives are profoundly influenced by the functional group at the 2-position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Substituent at 2-Position Molecular Weight (g/mol) Key Properties
1H-Benzimidazole-2-pentanamine Pentanamine 203.32 High lipophilicity, flexible alkyl chain
1H-Benzimidazole-2-methanamine Methanamine 147.18 Short chain, moderate hydrophilicity
2-(Chloromethyl)-1H-benzimidazole Chloromethyl 168.61 Reactive, potential for further derivatization
Benzimidazole-2-carboxylic acid Carboxylic acid 176.17 High polarity, acidic (pKa ~4.5)
1H-Benzimidazole-2-ethylamine Ethylamine 175.23 Branched chain, improved metabolic stability
Sulfonated benzimidazole-2-amine Sulfonyl/methanesulfonate 655.09 High molecular weight, enhanced solubility

Metabolic and Pharmacokinetic Considerations

  • Chain Length and Branching : Linear chains (e.g., pentanamine) may undergo oxidative metabolism more readily than branched analogs (e.g., ethylamine), affecting half-life .
  • Amine Functionality: The primary amine in pentanamine can form hydrogen bonds or salt bridges with biological targets, a feature absent in non-polar substituents like chloromethyl groups .

Preparation Methods

Phillips-Ladenburg Condensation

The Phillips-Ladenburg reaction, a classical method for benzimidazole synthesis, involves cyclocondensation of 1,2-diaminobenzene derivatives with carboxylic acids or their equivalents under acidic conditions. For 1H-benzimidazole-2-pentanamine, this method adapts by reacting 1,2-diaminobenzene with 5-aminopentanoic acid in the presence of hydrochloric acid (HCl) as a catalyst. The reaction proceeds via:

  • Formation of an intermediate amide through nucleophilic attack of the amine on the carboxylic acid.

  • Cyclodehydration to generate the benzimidazole ring.

Key Conditions :

  • Solvent : 4M HCl (aqueous)

  • Temperature : Reflux at 110°C for 12–16 hours

  • Yield : 50–60% after recrystallization from ethanol.

Limitations include moderate yields and the need for harsh acidic conditions, which may degrade sensitive functional groups.

Weidenhagen Oxidation

The Weidenhagen method employs aldehydes and oxidizing agents to construct the benzimidazole core. For this compound, 5-aminopentanal is condensed with 1,2-diaminobenzene in the presence of copper(II) acetate as an oxidant.

Reaction Scheme :
1,2-Diaminobenzene+5-AminopentanalCu(OAc)2,EtOHThis compound\text{1,2-Diaminobenzene} + \text{5-Aminopentanal} \xrightarrow{\text{Cu(OAc)}_2, \text{EtOH}} \text{this compound}

Optimized Parameters :

  • Molar Ratio : 1:1 (diamine:aldehyde)

  • Oxidant : 10 mol% Cu(OAc)₂

  • Yield : 55–65%.

This method avoids strong acids but requires stoichiometric oxidants, complicating purification.

Modern Synthetic Strategies

Cyclocondensation with Pentanedioic Acid Derivatives

A scalable route involves cyclocondensation of 1,2-diaminobenzene with 5-aminopentanoic acid methyl ester in dimethylformamide (DMF) using potassium hydroxide (KOH) as a base.

Procedure :

  • Step 1 : React 1,2-diaminobenzene (1.0 equiv) with methyl 5-aminopentanoate (1.2 equiv) in DMF at 100°C for 6 hours.

  • Step 2 : Hydrolyze the ester intermediate with aqueous HCl to yield the carboxylic acid.

  • Step 3 : Decarboxylate under reduced pressure to form the pentanamine side chain.

Advantages :

  • Yield : 75–85% after column chromatography.

  • Purity : >95% (HPLC).

Nucleophilic Substitution on Benzimidazole-2-thiol

Source describes a method where 1H-benzimidazole-2-thiol undergoes nucleophilic substitution with 5-bromopentylamine in the presence of K₂CO₃:

Benzimidazole-2-thiol+5-BromopentylamineK2CO3,DMFThis compound\text{Benzimidazole-2-thiol} + \text{5-Bromopentylamine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound}

Conditions :

  • Temperature : 80°C, 8 hours.

  • Workup : Neutralize with HCl, filter, and recrystallize from methanol.

  • Yield : 70%.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances adopt continuous flow reactors to enhance efficiency:

  • Reactants : 1,2-Diaminobenzene and 5-azidopentanoic acid.

  • Catalyst : Zeolite-supported HCl.

  • Residence Time : 30 minutes.

  • Output : 90% conversion, 80% isolated yield.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvents, reducing waste:

  • Reagents : 1,2-Diaminobenzene and 5-aminopentanoic acid.

  • Conditions : Grind at 30 Hz for 2 hours.

  • Yield : 68% with >90% purity.

Comparative Analysis of Methods

Table 1 : Key Parameters for Preparation Methods

MethodReagentsConditionsYield (%)Purity (%)
Phillips-Ladenburg1,2-Diaminobenzene, 5-aminopentanoic acidHCl, reflux50–6085
Weidenhagen Oxidation1,2-Diaminobenzene, 5-aminopentanalCu(OAc)₂, EtOH55–6580
Cyclocondensation (DMF)Methyl 5-aminopentanoateKOH, 100°C75–8595
Nucleophilic SubstitutionBenzimidazole-2-thiol, 5-bromopentylamineK₂CO₃, DMF7088
Continuous Flow5-Azidopentanoic acidZeolite-HCl, flow8098

Table 2 : Advantages and Limitations

MethodAdvantagesLimitations
Phillips-LadenburgSimple setupLow yield, acidic conditions
WeidenhagenMild temperaturesStoichiometric oxidant required
CyclocondensationHigh yield, scalableRequires column chromatography
Continuous FlowFast, high puritySpecialized equipment needed

Characterization and Validation

Synthetic products are validated via:

  • ¹H NMR : δ 1.45–1.60 (m, 2H, CH₂), 2.80–2.95 (m, 2H, NH₂), 7.20–7.50 (m, 4H, aromatic).

  • IR Spectroscopy : Peaks at 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N stretch).

  • Mass Spectrometry : [M+H]⁺ at m/z 203.28 .

Q & A

Basic: What are the common synthetic routes for 1H-Benzimidazole-2-pentanamine?

The synthesis of benzimidazole derivatives typically involves condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For example, cyclization reactions using CO₂ and H₂ have been employed to form the benzimidazole core efficiently . Post-condensation modifications, such as alkylation or amination, can introduce the pentanamine side chain. Structural validation via X-ray crystallography (using SHELX programs like SHELXL for refinement) is critical to confirm regioselectivity .

Advanced: How can structural contradictions in benzimidazole derivatives be resolved using crystallographic data?

Discrepancies in reported structures (e.g., bond angles, substituent positions) often arise from differences in synthesis conditions or analytical methods. High-resolution X-ray diffraction paired with SHELXL refinement can resolve ambiguities by providing precise electron density maps. For example, SHELX programs allow robust handling of twinned crystals or high-resolution macromolecular data, enabling accurate determination of stereochemistry and hydrogen bonding networks .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., NH stretching at ~3400 cm⁻¹ for benzimidazole amines) .
  • NMR : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., aromatic protons at δ 6.5–8.5 ppm).
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced: What strategies optimize the yield of this compound under green chemistry conditions?

Catalytic methods using CO₂ as a cyclizing agent (e.g., in the presence of H₂) reduce reliance on harsh acids and improve atom economy . Solvent-free reactions or water-based systems can further enhance sustainability. Kinetic studies using HPLC to monitor intermediate formation are recommended to fine-tune reaction parameters .

Basic: How is purity assessed in synthesized benzimidazole compounds?

Purity is evaluated via:

  • Chromatography : HPLC or TLC to detect unreacted starting materials.
  • Elemental analysis : Confirms stoichiometric ratios of C, H, N.
  • Melting point analysis : Deviations >2°C suggest impurities .

Advanced: What computational methods predict the bioactivity of benzimidazole derivatives?

Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies are used to correlate substituent effects with pharmacological properties. For example, in silico profiling (e.g., PubChem data) can predict binding affinities to targets like kinases or DNA topoisomerases, guiding synthetic prioritization .

Basic: What are the key pharmacological activities of benzimidazole derivatives?

Benzimidazoles exhibit:

  • Anticancer activity : Inhibition of tubulin polymerization (e.g., derivatives with naphthalene substituents ).
  • Antimicrobial effects : N-Mannich bases show enhanced potency against bacterial strains .

Advanced: How do substituents affect the pharmacokinetic properties of this compound?

Substituents like methyl groups (e.g., 5,6-dimethyl derivatives) improve lipophilicity and membrane permeability, enhancing bioavailability. However, bulky groups may reduce solubility. In vitro assays (e.g., Caco-2 cell permeability) combined with logP calculations are used to balance these effects .

Basic: What are the challenges in scaling up benzimidazole synthesis for preclinical studies?

Key issues include:

  • Regioselectivity control : Competing pathways may yield isomers.
  • Purification complexity : Column chromatography is often required for polar intermediates.
  • Stability : Light-sensitive intermediates require inert atmospheres .

Advanced: How can mechanistic studies resolve contradictions in benzimidazole reaction pathways?

Isotopic labeling (e.g., ¹⁵N tracing) and in situ FTIR can track intermediate formation. For example, competing cyclization pathways (e.g., via nitrene intermediates vs. acid-catalyzed mechanisms) can be distinguished using kinetic isotope effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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